Regioisomeric Differentiation: 2-Position vs. 4-Position Piperazine Substitution on the Indole Core Dictates Target Class Engagement
The 2-piperazinylindole scaffold (as in CAS 1864073-22-2) has been specifically claimed and exemplified in patents targeting PARP enzymes, HIV attachment, and VR1 receptors—target classes distinct from those primarily targeted by the 4-substituted regioisomer [1]. In contrast, the 4-piperazinylindole regioisomer (CAS 255714-24-0 for dihydrochloride; CAS 84807-09-0 for free base) has been predominantly developed for 5-HT6 receptor antagonism (Ki = 3.4 nM) [2] and serotonin transporter (SERT) affinity in the nanomolar range . The 3-piperazinylindole scaffold, in turn, has been identified as a 5-HT6 antagonist class with functional assay IC50 = 310 nM for lead compound 7a [2]. There are no published head-to-head studies directly comparing the 2- and 4-substituted scaffolds in the same assay system; the target class differentiation is inferred from distinct patent families and literature precedent. This is a class-level inference based on the pattern of patent filings and literature reports for each regioisomeric scaffold.
| Evidence Dimension | Molecular target class engagement (target families distinct between regioisomers) |
|---|---|
| Target Compound Data | 2-piperazinylindole scaffold claimed for PARP, HIV attachment, VR1 (patent literature) [1] |
| Comparator Or Baseline | 4-piperazinylindole scaffold: 5-HT6 Ki = 3.4 nM [2]; SERT nanomolar range ; 3-piperazinylindole scaffold: 5-HT6 functional IC50 = 310 nM [2] |
| Quantified Difference | Non-overlapping target class engagement; no common assay data exist for direct numerical comparison. |
| Conditions | Patent claims and distinct in vitro pharmacological assays across separate publications |
Why This Matters
A medicinal chemist targeting PARP, HIV attachment, or VR1 should select the 2-substituted scaffold based on patent precedent; screening the 4-substituted analog against these targets would require de novo SAR exploration.
- [1] US20050054631A1 (2005) Substituted indoles as inhibitors of poly (ADP-ribose) polymerase (PARP); EP1575493B1 (2003) Indole, azaindole and related heterocyclic N-substituted piperazine derivatives with antiviral activity; Benzoazolylpiperazine derivatives with VR1-antagonistic activity (2003). Multiple patent families. View Source
- [2] Nirogi, R. et al. (2011). Indole-3-piperazinyl derivatives: Novel chemical class of 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(2), 760-764. Compound 7a: Ki = 3.4 nM, functional IC50 = 310 nM at 5-HT6. View Source
